molecular formula C13H18BrNO2S B1381154 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine CAS No. 1704081-97-9

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B1381154
CAS No.: 1704081-97-9
M. Wt: 332.26 g/mol
InChI Key: CPNKYSUWCWYYEL-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine (CAS 1704081-97-9) is a chemical reagent intended for research and development applications exclusively. This sulfonyl-piperidine derivative serves as a versatile building block in medicinal chemistry, particularly useful for constructing sulfonamide-based pharmacophores . Piperidine derivatives are recognized as successful candidates in pharmacological research, demonstrating a range of biological activities such as antimicrobial and enzyme inhibitory properties . More broadly, six-membered piperidine derivatives are established as key structural motifs in the development of bioactive molecules, with scientific studies highlighting their antifungal, antibacterial, and antitumor activities . The specific structural features of this compound, including the bromo-methylphenyl group and the sulfonyl linkage, make it a valuable intermediate for synthesizing novel compounds for pharmaceutical and agrochemical research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-10-5-7-15(8-6-10)18(16,17)12-4-3-11(2)13(14)9-12/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNKYSUWCWYYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Catalytic Hydrogenation of 4-Methyl-3-nitropyridine

  • Raw Material: 4-Methyl-3-nitropyridine
  • Catalyst: Palladium on carbon (Pd/C) or Raney Nickel
  • Solvent: Methanol
  • Conditions: Hydrogenation at 20–40°C under 0.5 MPa pressure in an autoclave
  • Process:
    • Dissolve 4-methyl-3-nitropyridine in methanol.
    • Add catalyst (Pd/C or Raney Ni).
    • Conduct hydrogenation under specified conditions until complete (monitored via TLC).
    • Filter off catalyst using diatomite drainage, concentrate to obtain 4-methyl-3-aminopyridine with yields up to 97% (see Embodiments 2 and 3).

Method B: Direct Bromination of 4-Methylpiperidine

  • Reagents: 4-Methylpiperidine, bromine (Br₂)
  • Conditions: Cryogenic cooling (-5°C to 0°C), slow bromine addition
  • Process:
    • Dissolve 4-methylpiperidine in a suitable solvent (e.g., ethyl acetate).
    • Cool solution to -5°C.
    • Slowly add bromine, maintaining temperature to control mono- or di-bromination.
    • Quench with sodium nitrite solution, adjust pH with sodium hydroxide.
    • Extract, dry, and concentrate to yield 4-methyl-3-bromopyridine with approximately 95% yield.

Synthesis of 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine

This electrophile is crucial for subsequent coupling reactions to generate the target compound.

Method: Sulfonyl Chloride Route

  • Starting Material: 4-Methylpiperidine
  • Reagents: p-Toluenesulfonyl chloride (TsCl), sodium carbonate, solvents such as pyridine
  • Conditions: Room temperature, inert atmosphere (argon), reaction duration ~24 hours
  • Process:
    • Dissolve 4-methylpiperidine in pyridine.
    • Add p-toluenesulfonyl chloride gradually.
    • Stir at room temperature under argon for 24 hours.
    • Quench with water, extract with dichloromethane, dry, and purify via recrystallization.
    • Yield: approximately 97% of the sulfonyl chloride derivative.

Method: Bromomethylation

  • Reagents: Paraformaldehyde or formaldehyde, hydrobromic acid (HBr), sodium nitrite
  • Conditions: Cold temperatures (-5°C to 0°C), slow addition
  • Process:
    • React 4-methylpiperidine with formaldehyde and HBr to introduce bromomethyl groups.
    • Use sodium nitrite to facilitate electrophilic substitution.
    • Purify via recrystallization from methanol.

Coupling to Form the Final Compound

The final step involves nucleophilic substitution of the sulfonyl electrophile with a suitable nucleophile derived from the methylpiperidine intermediate.

Method: Nucleophilic Substitution with Lithium Hydride

  • Reagents: 4-Methylpiperidine derivative, 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, lithium hydride (LiH)
  • Conditions: Homogenization in N,N-dimethylformamide (DMF), stirring at room temperature or slightly elevated temperature (4–6 hours)
  • Process:
    • Dissolve the 4-methylpiperidine derivative in DMF.
    • Add LiH to generate a nucleophilic species.
    • Introduce the sulfonyl bromide electrophile.
    • Stir until completion (monitored via TLC).
    • Quench with cold water and NaOH, filter, and purify the product.

Research Data Table: Preparation Summary

Step Reagents Conditions Yield Notes
1 4-Methyl-3-nitropyridine Hydrogenation in methanol, Pd/C or Raney Ni, 20–40°C, 0.5 MPa 97% Conversion to 4-methyl-3-aminopyridine
2 Bromine or formaldehyde + HBr -5°C to 0°C, slow addition 95% Bromomethylation of piperidine derivatives
3 Lithium hydride + sulfonyl bromide DMF, room temp, 4–6h Variable Coupling to form target compound

Research Findings and Notes

  • Yield Optimization: The use of inert atmospheres (argon) and controlled temperatures (20–40°C) significantly enhances yields and purity.
  • Purification Techniques: Recrystallization from methanol or petroleum ether: ethyl acetate mixtures is standard for high purity.
  • Spectral Confirmation: NMR, IR, and EI-MS are routinely employed to confirm structures at each stage, ensuring the integrity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and methyl group can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Catalytic and LOHC Performance

Sulfonyl piperidines are pivotal in LOHC systems for hydrogen storage. Comparisons include:

  • 4-Methylpiperidine/4-Methylpyridine System: Hydrogen capacity: 6.1 wt%, superior to cyclohexane (6.0 wt%) . Catalyzed by Ir-pincer complexes (e.g., POCOP-Ir on Al₂O₃), achieving 91,000 turnovers in 45 h . Target Compound Potential: Bromo and methyl substituents may hinder dehydrogenation due to steric effects but could stabilize intermediates via electron-withdrawing effects .
  • Analogous Nitro/Chloro Derivatives :

    • 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine shows enhanced dehydrogenation rates at 325°C (TOF = 1,684 h⁻¹) due to nitro groups’ electron-deficient nature .

Physicochemical Properties

Property 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine 1-(4-Bromomethylbenzenesulfonyl)-4-methylpiperidine
Molecular Weight 318.23 g/mol 333.78 g/mol 305.25 g/mol
Boiling Point ~300°C (estimated) >300°C (decomposes) ~280°C
Solubility Low in water; soluble in DMF, DMSO Low in polar solvents Moderate in methanol
Thermal Stability Stable up to 250°C (similar to alumina-supported Ir) Decomposes above 300°C Stable at <200°C

Key Observations :

  • Bromine’s steric bulk reduces solubility compared to chloro/nitro analogs.
  • Sulfonamide groups enhance thermal stability, critical for catalytic applications .

Biological Activity

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antitumor contexts. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a piperidine ring substituted with a sulfonyl group and a brominated phenyl moiety. Its structural formula is represented as follows:

C12H16BrNO2S\text{C}_{12}\text{H}_{16}\text{BrN}\text{O}_2\text{S}

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, including:

  • Anti-inflammatory Effects : The compound has shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. In comparative studies, it exhibited a reduction in NO secretion levels, indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity : Structure-activity relationship studies suggest that modifications in the arylsulfonamide moiety can enhance antiproliferative effects against various cancer cell lines. Specifically, compounds with specific substitutions have demonstrated IC50 values in the nanomolar range against colon cancer cells .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory activity of various sulfonyl compounds, including this compound. The results indicated:

CompoundNO Production (%)Reference Standard
Control100%-
PDTC68.32 ± 2.69%Pyrrolidine dithiocarbamate
Title Compound49.19 ± 1.50%6 μM concentration

The title compound significantly reduced NO production compared to the control group, suggesting effective anti-inflammatory properties .

Antitumor Activity

In a structure-activity relationship (SAR) study focusing on piperidine derivatives, the compound exhibited promising antitumor activity:

Compound VariantIC50 (nM)Cancer Cell Line
Parent Compound25DLD-1 Colon Cancer
Brominated Variant3.2DLD-1 Colon Cancer
Unsubstituted Variant>120HCT116 Colon Cancer

The brominated variant showed significantly improved potency compared to both the parent and unsubstituted variants, highlighting the importance of specific substitutions in enhancing biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Bromination at the meta position on the phenyl ring enhances potency.
  • Electron-withdrawing groups at para positions generally improve activity.
  • Steric hindrance from larger substituents negatively affects biological efficacy.

These findings underscore the importance of careful molecular design in developing effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine, and how are intermediates purified?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using 4-methylpiperidine and 3-bromo-4-methylbenzenesulfonyl chloride. A typical procedure involves:

  • Dissolving 4-methylpiperidine in a polar aprotic solvent (e.g., DMF) with a weak base (e.g., sodium carbonate) to maintain pH ~9 .
  • Dropwise addition of the sulfonyl chloride derivative under vigorous stirring, followed by reflux for 1–2 hours.
  • Precipitation of the product, filtration, and recrystallization from methanol for purification .
    Key intermediates, such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, are purified via chromatography or solvent recrystallization to remove unreacted reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

  • IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • ¹H-NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine methyl at δ 1.2–1.4 ppm).
  • EI-MS verifies molecular weight (e.g., [M⁺] at m/z 318.23 for C₁₂H₁₆BrNO₂S) .
    Discrepancies between expected and observed spectra may arise from impurities or tautomerism. Re-purification via column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization is recommended .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be addressed during structural refinement?

Methodological Answer: Use the SHELX system (e.g., SHELXL) for refinement, particularly for high-resolution or twinned data :

  • Apply restraints for disordered sulfonyl or bromomethyl groups.
  • Validate thermal parameters (B-factors) to avoid overfitting.
  • Cross-check with density functional theory (DFT)-optimized geometries if experimental data conflicts with expected bond lengths/angles .

Q. What experimental strategies evaluate the compound’s receptor binding or bioactivity?

Methodological Answer:

  • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., ¹⁸F analogs) for serotonin receptors (e.g., 5-HT₇), with IC₅₀ calculations via nonlinear regression .
  • Functional assays : Measure cAMP inhibition in HEK-293 cells transfected with target receptors to assess antagonist activity .
  • Autoradiography : Map cerebral distribution in rat brain slices using tritiated derivatives .

Q. How can synthetic yields be optimized, and what are common pitfalls?

Methodological Answer:

  • Reaction optimization : Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride. Increase equivalents of 4-methylpiperidine (1.2–1.5 eq) to drive the reaction .
  • Byproduct mitigation : Monitor reaction progress via TLC (silica, 1:1 ethyl acetate/hexane). If bromine displacement occurs, reduce temperature to 0–5°C during sulfonylation .
  • Scale-up challenges : Replace DMF with THF for easier solvent removal. Use flash chromatography for >10 g batches .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., aromatase CYP19A1). Focus on sulfonyl and bromomethyl groups as hydrogen-bond acceptors .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of piperidine ring conformations in lipid bilayers .
  • QSAR models : Corrogate electronic parameters (Hammett σ) of the bromophenyl group with inhibitory activity .

Data Analysis & Contradiction Management

Q. How should conflicting bioactivity data from different assays be interpreted?

Methodological Answer:

  • Dose-response validation : Re-test compounds in triplicate using standardized protocols (e.g., CLSI guidelines for antibacterial assays) .
  • Receptor subtype specificity : Perform knockout studies (e.g., CRISPR-edited cells lacking 5-HT₇ receptors) to confirm target engagement .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-fluorophenyl derivatives) to identify trends in substituent effects .

Q. What strategies resolve discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Force field adjustment : Switch from GAFF to CHARMM36 for piperidine ring flexibility in MD simulations.
  • Solvent effects : Include explicit water molecules or membrane mimics (e.g., POPC bilayers) in docking studies .
  • Experimental validation : Synthesize and test predicted active analogs (e.g., replacing bromine with chlorine) to validate QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine
Reactant of Route 2
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1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine

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